molecular formula C12H12O3S B2555177 Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate CAS No. 40862-88-2

Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate

Cat. No.: B2555177
CAS No.: 40862-88-2
M. Wt: 236.29
InChI Key: MBXKYFARHLNLDY-UHFFFAOYSA-N
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Description

Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C12H12O3S. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate typically involves the reaction of 5-methoxybenzo[b]thiophene-2-carboxylic acid with ethanol in the presence of a catalyst. One common method includes the use of p-toluenesulfonic acid in toluene as a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophene derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, benzothiophene derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Sertaconazole: A benzothiophene derivative used as an antifungal agent.

    Raloxifene: Another benzothiophene derivative used in the treatment of osteoporosis and breast cancer.

    DNTT (Dinaphtho[2,3-b2’,3’-d]thiophene): Used in organic electronics.

Uniqueness

Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate is unique due to its specific structural features, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound in research and development, particularly in the synthesis of new pharmaceuticals and materials .

Biological Activity

Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Thiophene Derivatives

Thiophene derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have demonstrated antimicrobial, anti-inflammatory, analgesic, antihypertensive, and antitumor properties . The structural features of thiophenes contribute significantly to their pharmacological effects.

Biological Activities

  • Antimicrobial Activity : this compound exhibits potent antimicrobial properties. Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains. For instance, a derivative with a similar structure showed minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli as low as 4 µg/mL .
  • Anti-inflammatory Effects : The compound has been recognized for its anti-inflammatory activity. Thiophene derivatives are often evaluated for their ability to reduce inflammation in various models. The presence of specific functional groups in this compound may enhance its efficacy in modulating inflammatory pathways .
  • Antitumor Potential : Recent research indicates that thiophene-based compounds can induce apoptosis in cancer cells. This compound has shown promise as an apoptosis-inducing agent in breast cancer cell lines . The mechanism involves the activation of caspases and subsequent cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiophene derivatives often act as enzyme inhibitors, which is crucial for their antimicrobial and anticancer activities. For example, they may inhibit bacterial enzymes essential for cell wall synthesis or cancer cell proliferation pathways .
  • Modulation of Signaling Pathways : These compounds can influence various cellular signaling pathways, including those involved in inflammation and apoptosis. The modulation of NF-kB and MAPK pathways has been observed in related studies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable reduction in bacterial viability at low concentrations .

Case Study 2: Anti-cancer Properties

In vitro studies on breast cancer cells demonstrated that this compound induced apoptosis through the activation of intrinsic apoptotic pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialMIC = 4 µg/mL against S. aureus
Anti-inflammatoryReduced inflammation markers
AntitumorInduces apoptosis in cancer cells

Properties

IUPAC Name

ethyl 5-methoxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXKYFARHLNLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-5-methoxybenzaldehyde (21.70 g, 141 mmol) in 280 mL of DMSO were successively added K2CO3 (21.4 g, 1.1 eq.) and ethyl thioglycolate (17.07 mL, 1.1 eq.), and the mixture was vigorously stirred at 50° C. for 5 h. After cooling, the reaction mixture was poured onto crashed ice/HCl, twofold extracted with AcOEt, washed with water and brine, dried over magnesium sulfate, and evaporated. Flash chromatography (SiO2, hexane/AcOEt=85/15) yielded in the less polar fractions 6.40 g of the title compound as light yellow solid and in the more polar ones 19.27 g of [(2-fluoro-4,5-Dimethoxy-phenyl)-hydroxy-methylsulfanyl]-acetic acid ethyl ester which can be recycled by stirring over night at 70° C. in DMSO in the presence of K2CO3.
Quantity
21.7 g
Type
reactant
Reaction Step One
Name
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
17.07 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
280 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-5-methoxy-benzaldehyde (4.35 g, 28.2 mmol) in DMF (30 mL) is added mercapto-acetic acid ethyl ester (3.71 mL, 33.9 mmol) and K2CO3 (7.86 g, 57.0 mmol). The resulting suspension is stirred at 80° C. for 60 min and quenched with water (300 mL). The mixture is extracted with EtOAc (2×200 mL), and the organic layer is dried over Na2SO4, concentrated, and purified by silica gel column chromatography (10% EtOAc/Hex), to give the title compound as an oil (4.40 g, 66%).
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
3.71 mL
Type
reactant
Reaction Step One
Name
Quantity
7.86 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
66%

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